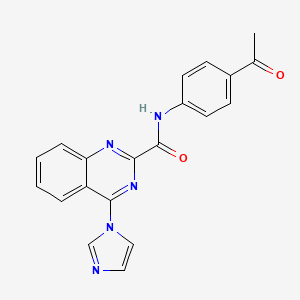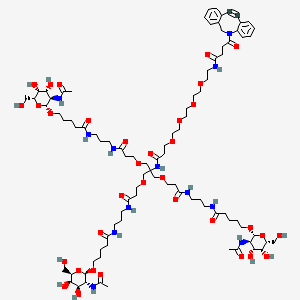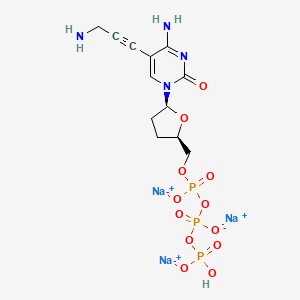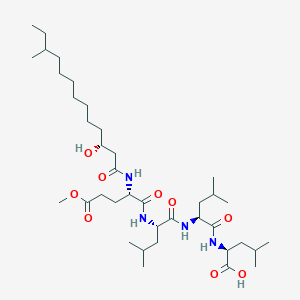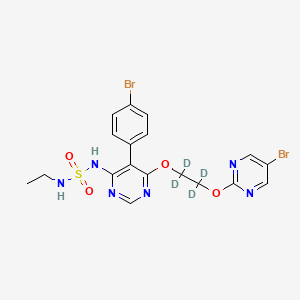
N-Despropyl Macitentan-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Despropyl Macitentan-d4 is a deuterated form of N-Despropyl Macitentan. It is a stable isotope-labeled compound, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer in drug metabolism and pharmacokinetics studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl Macitentan-d4 involves the deuteration of N-Despropyl Macitentan. The process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and catalysts to achieve high yields and purity. The production is carried out under stringent quality control to ensure the consistency and reliability of the compound .
化学反応の分析
Types of Reactions
N-Despropyl Macitentan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated analogs .
科学的研究の応用
N-Despropyl Macitentan-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and pathways.
Biology: In metabolic studies to track the distribution and breakdown of drugs.
Medicine: In pharmacokinetics to understand drug absorption, distribution, metabolism, and excretion.
Industry: In the development of new drugs and therapeutic agents
作用機序
N-Despropyl Macitentan-d4 exerts its effects by acting as a tracer in various biochemical and pharmacological studies. The deuterium atoms in the compound allow for precise tracking and quantification using techniques such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in drug metabolism and action .
類似化合物との比較
Similar Compounds
N-Despropyl Macitentan: The non-deuterated form of the compound.
Macitentan: The parent compound used in the treatment of pulmonary arterial hypertension.
Aprocitentan: Another endothelin receptor antagonist with similar applications
Uniqueness
N-Despropyl Macitentan-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in drug development and pharmacokinetics research .
特性
分子式 |
C18H18Br2N6O4S |
|---|---|
分子量 |
578.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)/i7D2,8D2 |
InChIキー |
PIJUSICWAKBTEZ-OSEHSPPNSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCC |
正規SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


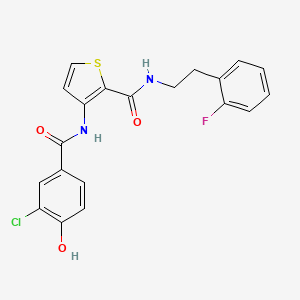
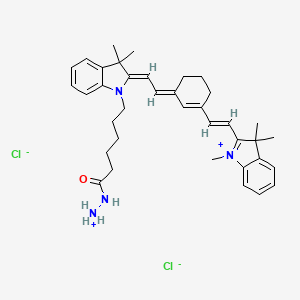
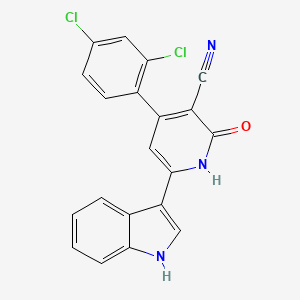
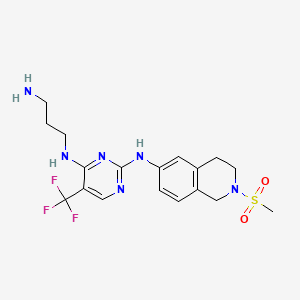
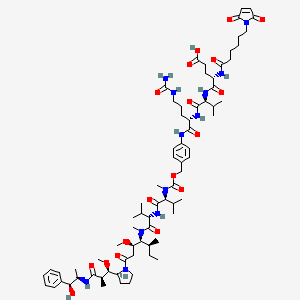
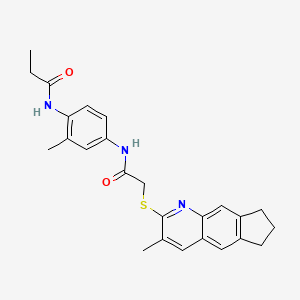
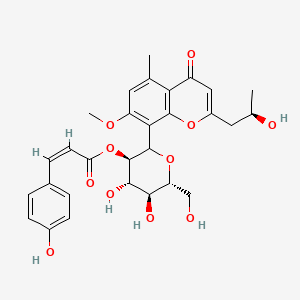
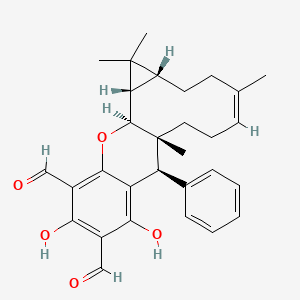
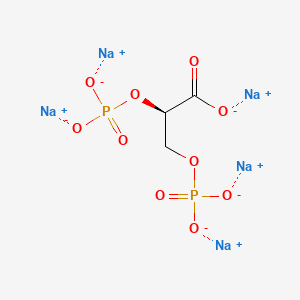
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
